molecular formula C13H13ClFNS B2547173 {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-56-3

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride

Cat. No.: B2547173
CAS No.: 1049757-56-3
M. Wt: 269.76
InChI Key: AOTABQIFWKNYDZ-UHFFFAOYSA-N
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Description

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride is an organic compound with the molecular formula C13H12FNS·HCl It is a hydrochloride salt form of {2-[(3-Fluorobenzyl)thio]phenyl}amine, which is characterized by the presence of a fluorobenzyl group attached to a thiophenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and thiophenylamine.

    Reaction Conditions: The reaction between 3-fluorobenzyl chloride and thiophenylamine is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction results in the formation of an intermediate compound, {2-[(3-Fluorobenzyl)thio]phenyl}amine.

    Hydrochloride Salt Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and thiophenylamine structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride
  • {2-[(3-Bromobenzyl)thio]phenyl}amine hydrochloride
  • {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride

Uniqueness

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Biological Activity

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophenylamine structure with a fluorobenzyl substitution, which enhances its biological activity. The synthesis typically involves the nucleophilic substitution of 3-fluorobenzyl chloride with thiophenylamine in the presence of a base, followed by hydrochloride salt formation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group contributes to its binding affinity, potentially modulating the activity of various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against lung and breast cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of cell proliferation pathways .

Cell Line IC50 (µM)
Lung Cancer Cells15.4
Breast Cancer Cells12.7

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal effects as well. The Minimum Inhibitory Concentration (MIC) values indicate promising potential for further development as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans50

Case Studies

  • Anticancer Activity : A study conducted on a series of fluorinated compounds including this compound demonstrated significant inhibitory effects on tumor growth in vitro. The compounds were evaluated for their ability to induce apoptosis in cancer cells, revealing that the compound could trigger apoptotic pathways effectively .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties showed that derivatives of this compound exhibited notable activity against various bacterial strains, outperforming some standard antibiotics in specific assays .

Research Applications

The compound is utilized not only in academic research but also holds potential for pharmaceutical applications:

  • Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Chemical Reagent : It serves as a building block in organic synthesis for more complex molecules.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTABQIFWKNYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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